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Compound of Interest

Compound Name: Ezurpimtrostat

Cat. No.: B10829319

Disclaimer: Initial research into "ezurpimtrostat” and "dual adenosine receptor antagonist”
indicates a potential confusion with a different investigational drug, AB-928, which is a dual
adenosine A2aR/A2bR antagonist. The following technical guide focuses on the scientifically
documented mechanism of action for ezurpimtrostat (GNS561), which is a first-in-class
inhibitor of palmitoyl-protein thioesterase 1 (PPT1) that modulates autophagy. A brief
clarification on the adenosine pathway and AB-928 is provided at the end of this document.

Core Mechanism of Action of Ezurpimtrostat in HCC

Ezurpimtrostat (also known as GNS561) is an orally bioavailable small molecule that exhibits
potent anti-tumor activity in hepatocellular carcinoma (HCC)[1][2][3]. Its primary mechanism of
action is the inhibition of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal hydrolase. This
inhibition leads to a cascade of downstream effects culminating in cancer cell death[1][4].

Inhibition of Palmitoyl-Protein Thioesterase 1 (PPT1)
and Autophagy

PPT1 is crucial for the catabolism of lipid-modified proteins within the lysosome by removing
fatty acyl groups from cysteine residues. In cancer cells, PPT1 is often highly expressed and
plays a significant role in cellular autophagy, a process that cancer cells can exploit to survive
under stress.
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Ezurpimtrostat, as a lysosomotropic agent, accumulates in the lysosomes of cancer cells.
Here, it directly interacts with and inhibits PPT1. The inhibition of PPT1-dependent autophagic
activity disrupts the normal lysosomal degradation pathways. This leads to a blockage of the
late stages of autophagy, resulting in the accumulation of enlarged lysosomes and
autophagosomes.

Downstream Cellular Effects of PPT1 Inhibition

The inhibition of PPT1 and subsequent disruption of autophagy by ezurpimtrostat trigger
several downstream events that contribute to its anti-cancer effects in HCC:

e Lysosomal Dysregulation: Ezurpimtrostat-induced PPTL1 inhibition leads to lysosomal
deacidification and the accumulation of unbound zinc within the lysosomes. This altered
lysosomal environment impairs the function of other lysosomal enzymes, such as
cathepsins.

e mTOR Signaling: The proper function of the mTORCL1 signaling pathway, a key regulator of
cell growth and metabolism, is dependent on lysosomal integrity. Ezurpimtrostat has been
shown to impair mTOR function and its relocalization in hepatocarcinoma cells.

 Induction of Apoptosis: The culmination of lysosomal dysfunction, including lysosomal
membrane permeabilization, leads to the activation of caspases and the induction of the
caspase-dependent apoptotic pathway, ultimately resulting in cancer cell death.
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Ezurpimtrostat (GNS561) Mechanism of Action in HCC
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Caption: Signaling pathway of ezurpimtrostat in HCC.
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Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of
ezurpimtrostat in liver cancer models.

Table 1: Preclinical Activity of Ezurpimtrostat

Parameter Cell Line/Model Value Reference
o _ HCC, iCCA,

Antiproliferative ) Dose-dependent
. Pancreatic, Colon o

Activity inhibition

Cancer Models

) ) Rat Hepatocarcinoma  Active at 15 mg/kg
In vivo Efficacy

Model (oral)
) ) Mouse Model (50 Liver concentrations
Liver Tropism
mg/kg oral) >600x plasma
Liver to Plasma Ratio )
200 mg BID Mean ratio of 9559

(Human)

Table 2: Phase 1b Clinical Trial Data (NCT03316222)

Parameter Value Reference

. ] Primary and secondary liver
Patient Population
tumors

. 50-400 mg Q3W; 200-300 mg
Dose Escalation

BID
Dose-Limiting Toxicities None observed
Common Adverse Events Nausea (50%), Vomiting
(Grade 1-2) (54%), Diarrhea (42%)
Efficacy (evaluable patients, Stable Disease: 25% (5
n=20) patients)

Recommended Phase 2 Dose 200 mg BID
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Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of
findings.

Pharmacokinetic (PK) Analysis in Human Liver Samples

e Method: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in
positive ion electrospray mode.

e Procedure: The analytical method was qualified to quantify GNS561 concentrations in
human non-tumoral liver tissues obtained from biopsies.

o Reference:

PPT1 Immunofluorescence Analysis

e Sample Preparation: Liver biopsies from non-tumor and tumor tissues were obtained one
month after the start of ezurpimtrostat treatment. Tissue slides were deparaffinized.

e Antigen Retrieval: Heat-induced epitope retrieval was performed in a pressure cooker for 10
minutes using a preheated TRIS EDTA buffer.

» Staining: Standard immunofluorescence protocols were followed to detect PPT1 expression
levels.

o Reference:

In Vivo Tumor Growth Assessment (Chicken Embryo
Chorioallantoic Membrane - CAM Assay)

» Model: Chorioallantoic membrane (CAM) of chicken embryos was inoculated with the Hep3B
liver adenocarcinoma cell line at day 9 (D9).

o Treatment: Between D9 and D18, embryos were treated every two days with GNS561 alone
(0.92 mg/kg), or in combination with atezolizumab/bevacizumab.
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» Endpoint: At D18, the upper portion of the CAM containing the tumor was removed, and the
tumor was excised and weighed.

o Reference:

Experimental Workflow for CAM Assay
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Caption: Workflow for the CAM assay to assess in vivo efficacy.

Role in Immuno-Oncology
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Beyond its direct cytotoxic effects, ezurpimtrostat also modulates the tumor
microenvironment, suggesting a role in enhancing immunotherapy.

Enhancing Anti-Tumor Immunity

Recent studies have shown that inhibiting autophagy can potentiate the effects of immune
checkpoint inhibitors. The mechanism by which ezurpimtrostat achieves this is multi-faceted:

 Increased Antigen Presentation: By inhibiting PPT1, ezurpimtrostat increases the
expression of Major Histocompatibility Complex (MHC)-1 on the surface of liver cancer cells.
This enhances the ability of the immune system, particularly cytotoxic T lymphocytes, to
recognize and target cancer cells.

o T-Cell Infiltration: In preclinical models, the combination of ezurpimtrostat with an anti-PD-1
antibody led to a decrease in liver tumor burden by inducing the penetration of lymphocytes
into the tumors.

e Modulation of Immune Cells: Ezurpimtrostat treatment is associated with the recolonization
and activation of cytotoxic CD8+ lymphocytes within the tumor, effectively turning "cold"
tumors (lacking immune cells) into "hot" tumors that are more responsive to immunotherapy.

This immunomodulatory effect provides a strong rationale for the ongoing clinical trials
combining ezurpimtrostat with checkpoint inhibitors like atezolizumab for the treatment of
HCC.
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Ezurpimtrostat's Role in Immuno-Oncology
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Caption: Ezurpimtrostat's immunomodulatory effects in the TME.
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Clarification: The Adenosine Pathway and AB-928

The query regarding a dual adenosine receptor antagonist mechanism of action likely pertains
to a different investigational drug, AB-928. The adenosine pathway is a critical
immunosuppressive signaling cascade in the tumor microenvironment.

e Adenosine in the TME: High concentrations of adenosine in the tumor microenvironment are
immunosuppressive. Adenosine binds to A2a and A2b receptors on immune cells, leading to
an ineffective anti-tumor immune response.

e AB-928 Mechanism: AB-928 is a selective, small-molecule dual antagonist of the A2a and
A2b adenosine receptors. By blocking these receptors, AB-928 is designed to prevent the
immunosuppressive effects of adenosine and enhance the anti-tumor activity of other cancer
therapies, such as chemotherapy and checkpoint inhibitors.

Adenosine Pathway and AB-928 Mechanism
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Caption: Mechanism of the dual adenosine antagonist AB-928.

In summary, ezurpimtrostat's mechanism of action in HCC is centered on the inhibition of
PPT1 and the subsequent disruption of autophagy, leading to cancer cell death and modulation
of the tumor immune microenvironment. This is distinct from the mechanism of dual adenosine
receptor antagonists like AB-928.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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